molecular formula C11H11N3O2 B1304745 methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 7673-93-0

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B1304745
CAS No.: 7673-93-0
M. Wt: 217.22 g/mol
InChI Key: LJHCIHCDLVYSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is synthesized through various methods, including oriented synthesis and reactions involving phenyl acetylene, sodium azide, and methyl iodide. The approaches highlight easy availability of starting materials, high stereoselectivity, and good overall yield (Liu et al., 2015).
  • Structural and Luminescence Studies : The compound has been used in the synthesis and characterization of Cd(II) and Zn(II) complexes. An interesting phenomenon of in situ decarboxylic reaction was observed, contributing to the understanding of luminescence in these complexes (Zhao et al., 2014).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : It serves as an intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and pyrazoles, highlighting its role in creating biologically active substances with a wide action spectrum (Hotsulia & Fedotov, 2019).
  • Polymer-Supported Synthesis : The compound is instrumental in polymer-supported synthesis, especially in developing 1,2,4-triazoles using 1,3-oxazolium-5-olates as intermediates, showcasing its utility in combinatorial chemistry (Samanta & Yli-Kauhaluoma, 2005).

Photophysical Chemistry

  • Chromogenic and Fluorescence Studies : Its derivatives are utilized in photophysical studies, such as investigating chromogenic responses to metal ions like Hg2+, contributing significantly to the development of selective probes in aqueous solutions (Li et al., 2018).

Therapeutic Research

  • Antimicrobial Agents : Derivatives of this compound have been synthesized and characterized as potential antimicrobial agents, indicating its relevance in pharmaceutical research (Bhat et al., 2016).

Crystallography

  • Crystal Structure Analysis : The crystal structures of its derivatives have been studied, providing insights into molecular interactions and aiding in the development of active α-glycosidase inhibition agents (Gonzaga et al., 2016).

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as a mixed-type inhibitor of xanthine oxidase, thereby reducing the production of uric acid . Additionally, it has shown potential in inhibiting other enzymes such as urease and certain oxidoreductases, which further highlights its versatility in biochemical processes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to altered cellular metabolism and function. For instance, it has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the formation of reactive oxygen species. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes by altering their conformation and stability, leading to changes in their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained biochemical and cellular changes. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to disrupted cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of xanthine oxidase also impacts purine metabolism, leading to altered levels of uric acid and other purine derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows the compound to modulate various cellular processes, including energy metabolism and oxidative stress responses .

Properties

IUPAC Name

methyl 5-methyl-2-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCIHCDLVYSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378990
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-93-0
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.